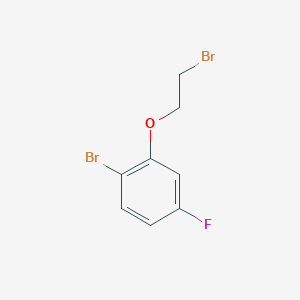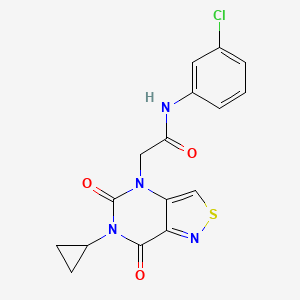![molecular formula C13H13NS B2460236 3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol CAS No. 917747-88-7](/img/structure/B2460236.png)
3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol is not fully understood. However, some studies suggest that it may act by inhibiting enzymes involved in cancer cell proliferation and inducing apoptosis in cancer cells. It may also act by inhibiting bacterial growth and reducing inflammation.
Biochemical and Physiological Effects
Studies have shown that 3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have antibacterial activity against various strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol in lab experiments is its relatively simple synthesis method. It is also a versatile compound that can be used in various fields. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on 3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol. One direction is to further investigate its mechanism of action and potential applications in medicinal chemistry, material science, and organic synthesis. Another direction is to explore its potential use as a drug delivery system or in the development of new materials with specific properties.
Conclusion
In conclusion, 3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol is a heterocyclic compound that has been studied for its potential applications in various fields. Its synthesis method is relatively simple, and it has been shown to have anticancer, antimicrobial, and anti-inflammatory properties. However, its mechanism of action is not fully understood, which may limit its potential applications. Further research is needed to explore its potential applications in medicinal chemistry, material science, and organic synthesis.
Métodos De Síntesis
The synthesis of 3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol involves the reaction of 3-methyl-2-nitrobenzoic acid with thioacetamide in the presence of a catalyst. The resulting product is then reduced using sodium dithionite to yield 3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol.
Aplicaciones Científicas De Investigación
3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. In material science, it has been explored for its potential use as a corrosion inhibitor. In organic synthesis, it has been used as a building block for the synthesis of other compounds.
Propiedades
IUPAC Name |
3-methyl-1,6,7,8-tetrahydrocyclopenta[g]quinoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS/c1-8-5-11-6-9-3-2-4-10(9)7-12(11)14-13(8)15/h5-7H,2-4H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHNTFLRIHDZTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(CCC3)C=C2NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2460153.png)
![(1S,5R)-3-Benzyl-1-phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B2460154.png)



![2-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2460159.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide](/img/structure/B2460161.png)
![2-[4-[3-methyl-2,6-dioxo-7-[(E)-3-phenylprop-2-enyl]purin-8-yl]piperazin-1-yl]acetamide](/img/structure/B2460163.png)
![N-(2-bromophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2460165.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2460170.png)
![2-(4-chlorophenoxy)-1-[1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazol-4-yl]-1-propanone](/img/structure/B2460171.png)
![4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2460173.png)
![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2460174.png)
